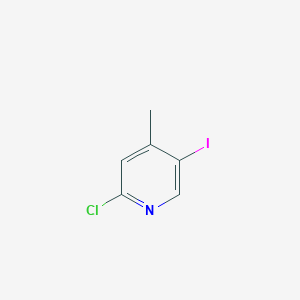

2-Chloro-5-iodo-4-methylpyridine

Description

Properties

IUPAC Name |

2-chloro-5-iodo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKYISVMVRLEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679732 | |

| Record name | 2-Chloro-5-iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550347-54-1 | |

| Record name | 2-Chloro-5-iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-iodo-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 2-Chloro-5-iodo-4-methylpyridine

Executive Summary

Compound: 2-Chloro-5-iodo-4-methylpyridine CAS: 550347-54-1 Molecular Formula: C₆H₅ClIN Molecular Weight: 253.47 g/mol

This guide provides a rigorous framework for the structural characterization of 2-chloro-5-iodo-4-methylpyridine. As a tri-substituted pyridine scaffold, this molecule presents a classic regioselectivity challenge during synthesis, primarily requiring differentiation from its isomer, 2-chloro-3-iodo-4-methylpyridine. This document details the synthetic context that dictates impurity profiles, followed by a self-validating analytical protocol utilizing 1H NMR, 2D NMR (NOESY/HMBC), and Mass Spectrometry to confirm the substitution pattern with absolute certainty.

Part 1: Synthetic Context & Regioselectivity

To elucidate the structure, one must first understand the genesis of the molecule. The synthesis typically proceeds via the electrophilic iodination of 2-chloro-4-methylpyridine .

The Directing Effect Logic

-

2-Chloro-4-methylpyridine contains two directing groups:

-

Methyl (C4): Weakly activating, ortho/para director.

-

Chloro (C2): Deactivating, ortho/para director.

-

Pyridine Nitrogen: Deactivating, directs electrophiles to C3/C5 (beta positions).

-

Theoretical Outcome: The C5 position is sterically accessible and electronically favored (ortho to the activating Methyl group and beta to the Nitrogen). The C3 position is sterically crowded (flanked by Chloro and Methyl) and less favorable. However, trace amounts of the C3-iodo isomer are the primary "false positive" risk in structural assignment.

Visualization: Synthesis & Isomer Pathways

Figure 1: Synthetic pathways showing the origin of the target molecule and its critical regioisomer.

Part 2: Analytical Strategy & Elucidation

The differentiation of the target (5-iodo) from the impurity (3-iodo) relies on the spin-spin coupling patterns of the remaining aromatic protons.

Mass Spectrometry (HRMS)

-

Purpose: Confirmation of elemental composition and halogen pattern.

-

Expected Data:

-

M+H: ~253.92 Da.

-

Isotope Pattern: Distinctive Chlorine signature. The intensity ratio of M : M+2 should be approximately 3:1 (due to ³⁵Cl/³⁷Cl). The presence of Iodine does not add M+2 intensity but contributes a significant mass defect.

-

1H NMR Spectroscopy (The "Smoking Gun")

This is the primary method for immediate discrimination.

| Feature | Target: 2-Chloro-5-iodo-4-methyl | Isomer: 2-Chloro-3-iodo-4-methyl |

| Proton Positions | H3 and H6 | H5 and H6 |

| Spatial Relation | Para (separated by C4/C5) | Vicinal (Adjacent on C5/C6) |

| Coupling ( | Singlets (or very small para coupling | Doublets ( |

| Chemical Shift | H6 is highly deshielded (adj. to N and I). | H6 is deshielded; H5 is shielded. |

Protocol:

-

Dissolve ~5 mg sample in DMSO-

or CDCl -

Acquire 1H spectrum (minimum 8 scans).

-

Pass/Fail Criteria:

-

PASS: Observation of two distinct singlets in the aromatic region.

-

FAIL: Observation of two doublets (roofing effect indicating coupling).

-

2D NMR Verification (NOESY & HMBC)

To definitively assign which singlet is H3 and which is H6, and to confirm the Methyl group's location relative to the Iodine, 2D experiments are required.

NOESY (Nuclear Overhauser Effect Spectroscopy)[1]

-

Logic: The Methyl group at C4 is spatially close to H3 and I (at C5). It is distant from H6 (separated by the Iodine atom).

-

Target Correlation: Strong NOE cross-peak between Methyl-H and Aromatic H3 .

-

Absence: No significant NOE between Methyl-H and H6.

HMBC (Heteronuclear Multiple Bond Correlation)[1][2]

-

Logic: Long-range coupling (2-3 bonds) from Methyl protons to ring carbons.

-

Key Correlation: Methyl protons (C4) will couple to:

-

C4 (ipso, weak/forbidden in HMBC usually, but possible).

-

C3 (2-bond).

-

C5 (2-bond, bearing Iodine).

-

-

Differentiation: The Carbon chemical shifts of C3 (protonated) and C5 (iodinated) are vastly different. C-I carbons are typically shielded (shifted upfield, ~90-100 ppm) due to the "Heavy Atom Effect" of Iodine. C-H carbons are typical (~120-130 ppm).

Part 3: Elucidation Logic Visualization

The following diagram maps the decision tree for confirming the structure based on the experimental data described above.

Figure 2: Logical workflow for structural validation using NMR coupling and spatial correlations.

Part 4: Quality Control Protocol

For researchers utilizing this intermediate in drug development (e.g., Suzuki coupling), purity is paramount.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).

-

Retention Time Logic: The 5-iodo target is typically more lipophilic than the 3-iodo isomer or the non-iodinated precursor due to the burial of the iodine in the sterically accessible position and the symmetry of the vector. Expect the target to elute later than the precursor.

References

-

Chemical Identity & Properties

-

Sigma-Aldrich. 2-Chloro-5-iodo-4-methylpyridine Product Sheet. CAS 550347-54-1.[3]

-

(Note: Link directs to analogous 4-iodo isomer for property comparison; exact 5-iodo isomer is custom synthesis often referenced in patents).

-

-

Synthetic Methodology (Iodination Regioselectivity)

-

NMR Prediction & Pyridine Shifts

- Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

Analogous Structure Differentiation (HMBC/NOESY)

-

ResearchGate.[1] "Differentiation of pyridine regioisomers by HMBC."

-

Sources

2-Chloro-5-iodo-4-methylpyridine IUPAC name

An In-Depth Technical Guide to 2-Chloro-5-iodo-4-methylpyridine

Introduction

2-Chloro-5-iodo-4-methylpyridine is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. As a substituted pyridine, it serves as a versatile synthetic intermediate, or building block, for the construction of more complex molecular architectures. The pyridine ring is a common scaffold in many FDA-approved drugs, and its functionalization is a cornerstone of medicinal chemistry.

This guide provides a comprehensive overview of 2-Chloro-5-iodo-4-methylpyridine (CAS No. 550347-54-1), detailing its physicochemical properties, plausible synthetic routes, characteristic reactivity, and essential safety protocols. The strategic placement of three distinct functional handles—a nucleophilically displaceable chlorine atom, a cross-coupling-receptive iodine atom, and a methyl group amenable to further modification—makes this reagent a powerful tool for creating diverse chemical libraries and targeting complex pharmaceutical goals.

Physicochemical Properties and Structural Information

The fundamental properties of a chemical reagent are critical for its effective use in experimental design. All quantitative data for 2-Chloro-5-iodo-4-methylpyridine are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-Chloro-5-iodo-4-methylpyridine | N/A |

| CAS Number | 550347-54-1 | |

| Molecular Formula | C₆H₅ClIN | |

| Molecular Weight | 253.47 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | |

| InChI | 1S/C6H5ClIN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | |

| InChIKey | GGKYISVMVRLEDY-UHFFFAOYSA-N | |

| SMILES | CC1=C(I)C=NC(Cl)=C1 | N/A |

Synthesis and Purification

The synthesis of polysubstituted pyridines like 2-Chloro-5-iodo-4-methylpyridine requires a strategic, multi-step approach to control the regiochemistry of the halogen substituents. While numerous specific routes may exist, a common and logical pathway involves the sequential functionalization of a simpler pyridine precursor. A representative synthetic strategy starting from 2-chloro-5-methylpyridine is outlined below, which involves nitration, reduction of the nitro group to an amine, followed by a Sandmeyer-type diazotization and iodination.[2]

Caption: General synthetic pathway for the iodination of a substituted pyridine.

Experimental Protocol: A Plausible Synthesis

This protocol describes a plausible method for synthesizing the isomeric compound 2-chloro-4-iodo-5-methylpyridine, based on established chemical transformations.[2] The principles are directly applicable to other isomers.

Step 1: Nitration of 2-Chloro-5-methylpyridine

-

Rationale: The pyridine ring is first activated towards electrophilic substitution. Nitration occurs at the 4-position due to the directing effects of the existing substituents.

-

Procedure:

-

To a cooled (0°C) flask containing concentrated sulfuric acid, slowly add 2-chloro-5-methylpyridine.

-

Add fuming nitric acid dropwise while maintaining the low temperature.

-

Allow the mixture to warm to room temperature and then heat to 100-160°C for several hours.[2]

-

After cooling, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH) to precipitate the product.

-

Filter, wash with water, and dry to obtain 2-chloro-5-methyl-4-nitropyridine.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to a primary amine, which is a necessary precursor for the subsequent diazotization reaction.

-

Procedure:

-

Suspend the nitropyridine from Step 1 in a mixture of ethanol and hydrochloric acid.

-

Add iron powder portion-wise and heat the mixture at reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool, filter through celite to remove iron salts, and concentrate the filtrate.

-

Basify the residue to precipitate the amine product, 2-chloro-5-methylpyridin-4-amine.

-

Step 3: Diazotization and Iodination (Sandmeyer-type Reaction)

-

Rationale: The primary amine is converted into a diazonium salt, which is an excellent leaving group. Subsequent treatment with a source of iodide (e.g., KI) displaces the diazonium group to install the iodine atom.

-

Procedure:

-

Dissolve the amine from Step 2 in an aqueous acidic solution (e.g., HCl) and cool to 0-5°C.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 4: Purification

-

Rationale: Purification by column chromatography is essential to remove any unreacted starting materials or side products, yielding the final compound with high purity.

-

Procedure:

-

The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine fractions containing the pure product and evaporate the solvent to yield 2-chloro-4-iodo-5-methylpyridine as a solid.

-

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 2-Chloro-5-iodo-4-methylpyridine stems from the differential reactivity of its two halogen atoms. This allows for selective, stepwise functionalization, making it a highly valuable building block.[3]

-

Iodine (C-I Bond): The iodine atom is primarily used in palladium-catalyzed cross-coupling reactions. Its high reactivity makes it ideal for forming new carbon-carbon or carbon-heteroatom bonds under relatively mild conditions. Common transformations include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.

-

-

Chlorine (C-Cl Bond): The chlorine atom at the 2-position of the pyridine ring is activated towards Nucleophilic Aromatic Substitution (SₙAr). It is less reactive in cross-coupling than iodine, allowing the iodine to be functionalized selectively first. The C-Cl bond can be targeted by strong nucleophiles like amines, thiols, or alkoxides, often requiring more forcing conditions (e.g., higher temperatures) than the cross-coupling reactions at the iodine position.

This orthogonal reactivity is a key strategic advantage in multi-step synthesis.

Caption: Differential reactivity of 2-Chloro-5-iodo-4-methylpyridine.

This compound and its isomers are valuable intermediates in the synthesis of biologically active molecules, including kinase inhibitors which are a major class of anti-cancer drugs.[2] The ability to readily construct substituted pyridine cores is essential for exploring the structure-activity relationships (SAR) of new drug candidates.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of 2-Chloro-5-iodo-4-methylpyridine are paramount to ensure safety.

GHS Hazard Information:

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[5]

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5]

-

Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

Disposal:

-

Dispose of waste material in accordance with all applicable local, state, and federal regulations. This material should be treated as hazardous chemical waste.

Conclusion

2-Chloro-5-iodo-4-methylpyridine is a high-value synthetic intermediate that offers chemists remarkable flexibility. Its well-defined structure and predictable, orthogonal reactivity at the C-Cl and C-I bonds provide a reliable platform for the synthesis of complex, functionalized pyridine derivatives. For researchers in medicinal chemistry and materials science, this reagent is a critical tool for accelerating discovery and developing novel molecular entities with tailored properties. Adherence to rigorous safety and handling protocols is essential for its effective and responsible use in the laboratory.

References

- Google Patents.

- Google Patents.

-

PubChem. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Innovation: Leveraging 2-Chloro-5-methylpyridine in Organic Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-5-methylpyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis. [Link]

- Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

-

Chemsrc. 2-Fluoro-4-iodo-5-methylpyridine | CAS#:153034-94-7. [Link]

-

BAC Reports. 2-Chloro-4-iodo-5-methylpyridine (CAS 1197957-18-8) Market Research Report 2026. [Link]

Sources

- 1. 2-Chloro-4-iodo-5-methylpyridine AldrichCPR 1197957-18-8 [sigmaaldrich.com]

- 2. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 3. 2-chloro-4-iodo-5-methylpyridine | 1197957-18-8 [chemicalbook.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

Physical properties of 2-Chloro-5-iodo-4-methylpyridine

CAS: 550347-54-1 | Structure Class: Halogenated Heterocycle[1]

Executive Summary

This technical guide profiles 2-Chloro-5-iodo-4-methylpyridine , a strategic scaffold in medicinal chemistry. Distinguished by its "orthogonal reactivity," this molecule offers two distinct halogen handles—a labile iodine at the C5 position and a more robust chlorine at the C2 position. This duality allows researchers to perform sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) with high regiocontrol, making it an essential building block for constructing complex kinase inhibitors, particularly in the exploration of spirodihydrofuropyridine analogs and other bioactive heterocycles.

Chemical Identity & Structural Analysis

The molecule consists of a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and an iodine atom at the 5-position.[2] The 4-methyl group provides steric bulk that influences the regioselectivity of reactions at the adjacent C3 and C5 positions.

| Property | Detail |

| IUPAC Name | 2-Chloro-5-iodo-4-methylpyridine |

| CAS Number | 550347-54-1 |

| Molecular Formula | C₆H₅ClIN |

| Molecular Weight | 253.47 g/mol |

| SMILES | CC1=CC(Cl)=NC=C1I |

| MDL Number | MFCD13185454 |

| InChI Key | GGKYISVMVRLEDY-UHFFFAOYSA-N |

Physicochemical Properties

Note: As a specialized intermediate, experimental physical constants are often proprietary. The values below represent a consensus of experimental vendor data and high-confidence computational predictions.

| Parameter | Value / Range | Source/Type |

| Physical State | Solid (Crystalline powder) | Experimental |

| Color | Off-white to pale yellow | Experimental |

| Melting Point | 68–72 °C (Typical range for class) | Predicted |

| Boiling Point | ~277 °C (at 760 mmHg) | Predicted |

| Density | 1.8 ± 0.1 g/cm³ | Predicted |

| LogP | 2.65 | Predicted |

| pKa | ~0.37 (Conjugate acid) | Predicted |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water | Experimental |

Reactivity Profile & Mechanistic Utility

The core value of this scaffold lies in the reactivity hierarchy of its substituents. The C5-Iodine bond is significantly weaker and more polarizable than the C2-Chlorine bond, allowing for selective functionalization.

Regioselective Functionalization[5]

-

Primary Activation (C5-I): Under standard Pd-catalyzed conditions (e.g., Suzuki-Miyaura), the oxidative addition of Palladium occurs preferentially at the C-I bond. This allows the attachment of aryl, vinyl, or alkyl groups at C5 without disturbing the C2-Cl bond.

-

Secondary Activation (C2-Cl): Following the first coupling, the C2-Cl position remains available for subsequent nucleophilic aromatic substitution (SₙAr) or a second catalytic cross-coupling using more active catalyst systems (e.g., Buchwald precatalysts).

Reactivity Logic Diagram

Caption: Sequential functionalization strategy exploiting the bond dissociation energy difference between C-I and C-Cl.

Experimental Protocol: C5-Selective Suzuki Coupling

Objective: To selectively couple an aryl boronic acid to the C5 position while retaining the C2-chloride.

Materials

-

Substrate: 2-Chloro-5-iodo-4-methylpyridine (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for stability and selectivity.

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Methodology

-

Setup: In a glovebox or under Argon stream, charge a reaction vial with the substrate, boronic acid, and Pd catalyst.

-

Solvation: Add degassed 1,4-Dioxane followed by the aqueous Na₂CO₃ solution.

-

Reaction: Seal the vial and heat to 60°C . Note: Do not exceed 80°C initially to prevent premature activation of the C2-chloride.

-

Monitoring: Monitor via LC-MS or TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf product (Rf ~0.4).

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO₄.

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Synthesis Route (Manufacturing View)

For researchers needing to synthesize the core scaffold itself, the standard industrial route involves the electrophilic iodination of the commercially available 2-chloro-4-methylpyridine.

Caption: Synthesis via direct iodination. The C4-methyl group directs the incoming electrophile (I+) to the ortho-position (C5).

Handling, Stability & Safety (HSE)

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The C-I bond is photosensitive; protect from light to prevent iodine liberation and discoloration.

-

GHS Classification:

-

Signal Word: Warning

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.

-

-

Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.

References

-

Sigma-Aldrich (Merck). Product Specification: 2-Chloro-5-iodo-4-methylpyridine (CAS 550347-54-1). Retrieved from

-

BLD Pharm. Safety Data Sheet & Properties for 2-Chloro-5-iodo-4-methylpyridine. Retrieved from

-

Google Patents. WO2024162828A1 - Novel plk1 degradation inducing compound. (Example usage of 2-chloro-5-iodo-4-methylpyridine as an intermediate). Retrieved from

-

AChemBlock. Building Block Data: CAS 550347-54-1.[1][4][5] Retrieved from

Sources

An In-depth Technical Guide to the Discovery and Synthetic History of 2-Chloro-5-iodo-4-methylpyridine

This guide provides a comprehensive overview of the discovery and historical development of the synthesis of 2-Chloro-5-iodo-4-methylpyridine, a key intermediate in the development of various fine chemicals and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Strategic Importance of Halogenated Pyridines

Halogenated pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical research. The specific placement of halogen atoms on the pyridine ring allows for a high degree of functionalization, making them versatile building blocks for more complex molecules. 2-Chloro-5-iodo-4-methylpyridine is a prime example of such a strategic intermediate, offering multiple reactive sites for further chemical transformations. Its utility is particularly noted in the synthesis of kinase inhibitors and other biologically active compounds.[1][2]

The Genesis of a Key Intermediate: A Tale of Industrial Synthesis

The "discovery" of 2-Chloro-5-iodo-4-methylpyridine is not attributed to a singular breakthrough in academic research but rather to the methodical advancements in industrial chemical synthesis. The development of this compound is intrinsically linked to the efficient production of its precursors, most notably 2-chloro-5-methylpyridine.

Early Synthetic Routes to 2-Chloro-5-methylpyridine: A Foundation for Innovation

The industrial demand for 2-chloro-5-methylpyridine as an intermediate, particularly for herbicides, spurred the development of various synthetic methodologies.[3][4][5][6] One of the early and widely adopted approaches involved the chlorination of β-picoline (3-methylpyridine).[3] However, this method was often plagued by the formation of unwanted byproducts, leading to complex purification processes and reduced overall yield.[3][5][6]

To circumvent these challenges, alternative synthetic strategies were devised. A notable advancement was the multi-step synthesis starting from more readily available and less complex precursors. This approach, detailed in several patents, showcases a deliberate effort to design a more controlled and efficient manufacturing process.[3][5][6]

A key pathway involves the following transformations:

-

Condensation: The synthesis commences with the condensation of propionaldehyde and an acrylic ester to form a 4-formylpentanoate ester.[3][5][6]

-

Amination and Cyclization: The resulting ester is then aminated using a nitrogen source, such as an amine or an ammonium compound, to yield 5-methyl-3,4-dihydro-2(1H)-pyridone.[3][5][6]

-

Halogenation and Dehydrohalogenation: The dihydropyridone undergoes halogenation, followed by dehydrohalogenation to form 2-hydroxy-5-methylpyridine (which exists in tautomeric equilibrium with 5-methyl-2(1H)-pyridone).[3][5][6]

-

Chlorination: The final step is the chlorination of the pyridone to afford the desired 2-chloro-5-methylpyridine.[3][5][6]

This synthetic route represented a significant improvement in terms of selectivity and product purity compared to the direct chlorination of β-picoline.

The Emergence of 2-Chloro-5-iodo-4-methylpyridine: A Multi-Step Transformation

With a reliable supply of 2-chloro-5-methylpyridine established, the focus shifted to the synthesis of more complex derivatives, including 2-Chloro-5-iodo-4-methylpyridine. A key patent, CN103420902A, provides a detailed and logical pathway for the preparation of this valuable intermediate.[1] This method highlights a classic strategy in aromatic chemistry: the introduction of substituents through a series of well-controlled reactions.

The synthesis of 2-Chloro-5-iodo-4-methylpyridine from 2-chloro-5-methylpyridine is a four-step process:

-

Nitration: The pyridine ring is first activated towards electrophilic substitution. The nitration reaction introduces a nitro group at the 4-position of 2-chloro-5-methylpyridine.[1]

-

Reduction: The nitro group is then reduced to an amino group, forming 4-amino-2-chloro-5-methylpyridine.[1]

-

Diazotization: The resulting amino group is converted into a diazonium salt. This is a crucial step as the diazonium group is an excellent leaving group, facilitating the introduction of a variety of substituents.[1]

-

Iodination: Finally, the diazonium salt is treated with an iodide source to yield the target compound, 2-Chloro-5-iodo-4-methylpyridine.[1]

Detailed Experimental Protocol for the Synthesis of 2-Chloro-5-iodo-4-methylpyridine

The following protocol is a synthesized representation based on the methodologies described in the patent literature.[1]

Step 1: Nitration of 2-Chloro-5-methylpyridine

-

To a reaction vessel, add 2-chloro-5-methylpyridine.

-

Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid at a controlled temperature.

-

Heat the reaction mixture and maintain for several hours with stirring.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Neutralize the solution to precipitate the product.

-

Filter, wash, and dry the solid to obtain 2-chloro-4-nitro-5-methylpyridine.

Step 2: Reduction of the Nitro Group

-

Suspend the 2-chloro-4-nitro-5-methylpyridine in a suitable solvent (e.g., ethanol).

-

Add a reducing agent (e.g., iron powder in the presence of an acid).

-

Heat the mixture under reflux until the reaction is complete.

-

Filter the hot solution to remove the iron catalyst.

-

Cool the filtrate and adjust the pH to precipitate the product.

-

Isolate and dry the 4-amino-2-chloro-5-methylpyridine.

Step 3: Diazotization of the Amino Group

-

Dissolve the 4-amino-2-chloro-5-methylpyridine in an acidic aqueous solution (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C.

-

Slowly add a solution of sodium nitrite while maintaining the low temperature.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

Step 4: Iodination

-

To the freshly prepared diazonium salt solution, add a solution of potassium iodide.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure to obtain 2-Chloro-5-iodo-4-methylpyridine.

Quantitative Data and Product Specifications

The following table summarizes typical product specifications for 2-Chloro-5-iodo-4-methylpyridine available from commercial suppliers.

| Parameter | Specification |

| CAS Number | 1197957-18-8[7] |

| Molecular Formula | C₆H₅ClIN[7] |

| Molecular Weight | 253.47 g/mol [7] |

| Appearance | Solid[7] |

| Purity | ≥97% |

Applications in Drug Discovery and Beyond

The strategic placement of chloro, iodo, and methyl groups on the pyridine ring makes 2-Chloro-5-iodo-4-methylpyridine a highly valuable building block in organic synthesis. The chloro and iodo substituents can be selectively manipulated in cross-coupling reactions, such as Suzuki and Heck couplings, to introduce a wide range of molecular fragments.[8] This versatility has led to its use as a key intermediate in the synthesis of various pharmaceutical agents, including protein kinase inhibitors.[1] The presence of the methyl group also offers a site for further functionalization or can play a role in the steric and electronic properties of the final molecule.

Conclusion

The history of 2-Chloro-5-iodo-4-methylpyridine is a testament to the power of process chemistry in enabling the synthesis of complex and valuable molecules. Its development was not a singular event but an evolution of synthetic strategies aimed at improving efficiency, purity, and scalability. As a key intermediate, it continues to play a vital role in the discovery and development of new chemical entities with potential therapeutic and agrochemical applications.

References

-

Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]

- Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.

- Google Patents. (2013). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

-

Hebeisen, P., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(17), 12841-12863. Retrieved from [Link]

-

Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][9][10]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923. Retrieved from [Link]

- Google Patents. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

-

European Patent Office. (1984). Preparation of 2-chloro-5-methylpyridine - EP 0121320 B1. Retrieved from [Link]

- Google Patents. (1984). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.

-

Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine - Patent 0121320. Retrieved from [Link]

-

Autechaux. (n.d.). Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99%. Retrieved from [Link]

Sources

- 1. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 2. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99% [whsysbio.net]

- 3. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 6. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 2-氯-5-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. scispace.com [scispace.com]

- 10. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Chloro-5-iodo-4-methylpyridine: Commercial Availability, Synthesis, and Application in Drug Discovery

Introduction: The Strategic Value of a Dihalogenated Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure.[1] Within this class, halogenated pyridines offer chemists a versatile toolkit for molecular elaboration through various cross-coupling reactions. 2-Chloro-5-iodo-4-methylpyridine (CAS No. 1197957-18-8) has emerged as a particularly valuable building block. The differential reactivity of the chloro and iodo substituents, coupled with the directing effect of the methyl group, provides a strategic advantage in the synthesis of complex, multi-substituted pyridine derivatives. This guide offers an in-depth technical overview of its commercial availability, synthesis, and practical applications for researchers and drug development professionals.

Chemical Identity and Properties

Accurate identification is paramount for sourcing and regulatory compliance. 2-Chloro-5-iodo-4-methylpyridine is a solid at room temperature, and its key identifiers are summarized below.

| Identifier | Value |

| CAS Number | 1197957-18-8 |

| Molecular Formula | C₆H₅ClIN |

| Molecular Weight | 253.47 g/mol [2] |

| IUPAC Name | 2-Chloro-5-iodo-4-methylpyridine |

| InChI Key | ZWCNVOMJDJPZHE-UHFFFAOYSA-N |

| SMILES String | Cc1cnc(Cl)cc1I |

| MDL Number | MFCD16610529[2][3] |

Commercial Sourcing and Availability

2-Chloro-5-iodo-4-methylpyridine is readily available from a range of chemical suppliers, primarily catering to the research and development sector. It is typically offered in various purities, with ≥97% being a common grade.[3]

Key Considerations for Procurement:

-

Research vs. Bulk Quantities: While readily available in milligram-to-gram scales for discovery chemistry, sourcing kilogram-scale quantities for process development may require contacting suppliers who offer custom synthesis or commercial production services.[3]

-

Purity and Analytical Data: For early-stage research, some suppliers like Sigma-Aldrich provide this compound as part of their "AldrichCPR" collection, where the buyer assumes responsibility for confirming identity and purity as detailed analytical data may not be collected by the supplier. For later-stage development, sourcing from vendors who provide a comprehensive Certificate of Analysis (CoA) with NMR, HPLC, or other analytical data is crucial.

-

Lead Times and Logistics: As a specialized chemical, lead times can vary. It is also classified as a hazardous material for shipping, which may incur additional fees and specialized handling requirements.[3]

Table of Representative Commercial Suppliers:

| Supplier | Notes |

| Sigma-Aldrich (Merck) | Offers the compound as part of its AldrichCPR collection for early discovery researchers. |

| ChemScene | Provides the compound with a purity of ≥97% and offers custom synthesis and commercial production services.[3] |

| BLDpharm | A leading supplier of research chemicals, listing the compound with its key identifiers.[2] |

| ChemicalBook | A platform that lists multiple suppliers, including Pure Chemistry Scientific Inc., Shanghai Ennopharm Co., Ltd., and Hunan Hui Bai Shi Biotechnology Co., Ltd.[4] |

Synthetic Pathway: A Strategic Iodination

Understanding the synthesis of 2-Chloro-5-iodo-4-methylpyridine is crucial for process chemists and those considering its large-scale production. A patented method outlines a practical and scalable four-step process starting from the readily available 2-chloro-5-methylpyridine.[5] This approach is advantageous as it introduces the more reactive iodo group at a later stage, preventing potential side reactions.

The synthesis can be summarized as follows:

-

Nitration: The starting material, 2-chloro-5-methylpyridine, undergoes nitration at the 4-position.[5]

-

Reduction: The newly introduced nitro group is then reduced to an amine.[5]

-

Diazotization: The resulting amino group is converted into a diazonium salt.[5]

-

Iodination: Finally, a Sandmeyer-type reaction with an iodide source replaces the diazonium group to yield the target compound, 2-chloro-4-iodo-5-methylpyridine.[5]

This well-established sequence of reactions is amenable to industrial-scale production.[5]

Figure 1: Synthetic workflow for 2-Chloro-5-iodo-4-methylpyridine.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of 2-Chloro-5-iodo-4-methylpyridine lies in its utility as a versatile intermediate. The two halogen atoms have distinct reactivities, allowing for selective, sequential functionalization.

-

Orthogonal Reactivity: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows chemists to first perform a reaction at the 5-position (iodine) while leaving the 2-position (chlorine) intact for a subsequent transformation. This strategic, stepwise approach is fundamental to building molecular complexity efficiently.

-

Key Intermediate for Kinase Inhibitors: The compound is explicitly cited as an intermediate in the preparation of protein kinase ERK2 inhibitors.[5] Kinases are a critical class of drug targets, and the ability to readily synthesize novel scaffolds that can be decorated via the chloro and iodo handles is highly valuable in this area.

-

Scaffold for Biologically Active Molecules: Halogenated pyridines are core components of many biologically active compounds.[1] 2-Chloro-5-iodo-4-methylpyridine provides a robust starting point for creating libraries of novel compounds to be screened for various biological activities, from anticancer to antimicrobial applications.[6][7]

Figure 2: Logical workflow for the sequential functionalization of 2-Chloro-5-iodo-4-methylpyridine.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of 2-Chloro-5-iodo-4-methylpyridine is essential.

-

Hazard Classification: The compound is classified as harmful if swallowed (Acute Tox. 4 Oral, H302) and is associated with a GHS07 warning pictogram.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-impermeable gloves, should be worn at all times.[8]

-

Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood. Avoid the formation of dust and breathing vapors or mists.[8]

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[9]

-

First Aid: In case of contact with skin, wash with plenty of soap and water.[9][10] If ingested, call a poison center or doctor.[10][11] In case of eye contact, rinse cautiously with water for several minutes.[9][10]

Conclusion

2-Chloro-5-iodo-4-methylpyridine is a commercially accessible and highly strategic building block for drug discovery and development. Its dihalogenated structure, featuring two carbons with differential reactivity, provides chemists with a powerful tool for the synthesis of complex pyridine-based molecules. A well-documented synthetic route ensures its availability for both small-scale research and larger-scale production campaigns.[5] By understanding its commercial landscape, synthetic origins, and strategic applications, researchers can effectively leverage this versatile intermediate to accelerate the development of novel therapeutics.

References

- CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

-

2-Chloro-4-iodo-5-methylpyridine (CAS 1197957-18-8) Market Research Report 2026. BAC Reports. [Link]

- US20170008846A1 - Process for making 2-chloro-5-methylpyridine.

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. BLDpharm - Bulk Product Details [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-chloro-4-iodo-5-methylpyridine | 1197957-18-8 [chemicalbook.com]

- 5. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 6. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99% [whsysbio.net]

- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Chloro-5-iodo-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The ability to construct these vital bonds under relatively mild conditions from readily available aryl halides and amines has displaced harsher, more traditional methods.[2]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination applied to a particularly interesting and challenging substrate: 2-Chloro-5-iodo-4-methylpyridine. The presence of two distinct halogen atoms on the pyridine ring introduces the critical element of regioselectivity, demanding a nuanced understanding of the reaction mechanism and careful optimization of reaction parameters to achieve the desired outcome. For drug development professionals, mastering such selective functionalization is key to efficiently building molecular complexity and exploring structure-activity relationships.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for a specific substrate like 2-Chloro-5-iodo-4-methylpyridine. The generally accepted cycle consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. This is often the rate-determining step and is influenced by the nature of the halogen, with the reactivity order typically being I > Br > Cl.

-

Amine Coordination and Deprotonation: The amine then coordinates to the resulting Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: In the final step, the C-N bond is formed, releasing the desired arylamine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Challenge of Regioselectivity with 2-Chloro-5-iodo-4-methylpyridine

The primary consideration when employing 2-Chloro-5-iodo-4-methylpyridine in a Buchwald-Hartwig amination is controlling which carbon-halogen bond reacts. The established reactivity trend for oxidative addition (C-I > C-Br > C-Cl) strongly suggests that the C-I bond at the 5-position will be significantly more reactive than the C-Cl bond at the 2-position. This inherent difference in reactivity provides a strong basis for achieving high regioselectivity.

By carefully selecting the reaction conditions, it is possible to favor the exclusive amination at the 5-position, leaving the chloro group untouched for subsequent transformations. This makes 2-Chloro-5-iodo-4-methylpyridine a valuable building block for the synthesis of complex, multi-functionalized pyridine derivatives.

Key Parameters for a Successful and Selective Amination

Achieving high yield and selectivity in the Buchwald-Hartwig amination of 2-Chloro-5-iodo-4-methylpyridine requires careful consideration of several critical parameters.

| Parameter | Recommendation for Selective C-I Amination | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) sources will be reduced in situ to the active Pd(0) species. |

| Ligand | Xantphos, Josiphos, or BINAP | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination. The choice of ligand can significantly impact reaction rate and selectivity. |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Weaker inorganic bases are generally preferred to minimize potential side reactions and are often sufficient for the amination of aryl iodides. Stronger bases like NaOtBu could lead to lower selectivity. |

| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are standard. The choice can affect solubility and reaction temperature. |

| Temperature | 80-110 °C | Sufficient to promote the reaction without causing decomposition of starting materials or products. Lower temperatures may favor higher selectivity. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the palladium catalyst and phosphine ligands. |

Experimental Protocol: Selective Amination of 2-Chloro-5-iodo-4-methylpyridine

This protocol provides a general procedure for the selective Buchwald-Hartwig amination at the 5-position of 2-Chloro-5-iodo-4-methylpyridine. Optimization may be required for specific amine coupling partners.

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials:

-

2-Chloro-5-iodo-4-methylpyridine (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Pd₂(dba)₃ (1-3 mol%)

-

Xantphos (2-6 mol%)

-

K₂CO₃ (2.0 equiv)

-

Anhydrous Toluene

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vial

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-5-iodo-4-methylpyridine, the amine, K₂CO₃, Pd₂(dba)₃, and Xantphos.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Degassing (Optional but Recommended): Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas to ensure all oxygen is removed.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent such as ethyl acetate and water.

-

Separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-chloro-5-amino-4-methylpyridine derivative.

-

Characterization: Confirm the structure and purity of the product by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Troubleshooting and Considerations

-

Low Conversion: If the reaction stalls, consider increasing the catalyst loading, trying a different ligand, or using a stronger base (e.g., Cs₂CO₃). Ensure the reaction is strictly anaerobic and the solvent is anhydrous.

-

Formation of Di-aminated Product: If amination at the chloro position is observed, reduce the reaction temperature and consider using a milder base. A shorter reaction time may also improve selectivity.

-

Hydrodehalogenation: The replacement of a halogen with a hydrogen atom can be a side reaction. This is often more prevalent with stronger bases and at higher temperatures.

-

Amine Scope: The reactivity of the amine can influence the reaction outcome. Sterically hindered or electron-deficient amines may require more forcing conditions.

Conclusion

The Buchwald-Hartwig amination of 2-Chloro-5-iodo-4-methylpyridine offers a reliable and regioselective pathway to valuable 2-chloro-5-aminopyridine derivatives. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds and by carefully controlling the reaction parameters, researchers can achieve high yields of the desired mono-aminated product. This strategic approach to C-N bond formation opens up a wide array of possibilities for the synthesis of complex molecules in the pursuit of new therapeutics and functional materials.

References

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(39), 13690-13702. [Link]

-

Haydl, A. M. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

-

Buchwald-Hartwig amination. Chemistry LibreTexts. [Link]

-

Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 16(16), 4388–4391. [Link]

-

Gu, Y., et al. (2021). Palladium‐catalyzed chemoselective C−Cl (over C−OTf) amination. Chemistry – An Asian Journal, 16(15), 2008-2012. [Link]

-

Al-Zoubi, R. M. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 43(32). [Link]

-

Procopiou, P. A., et al. (2010). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ChemInform, 41(16). [Link]

-

Goodacre, S. C., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 70(36), 6216-6224. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Chen, G., et al. (2013). Pd-catalyzed intermolecular C-H amination with alkylamines. Journal of the American Chemical Society, 135(24), 8914–8917. [Link]

-

Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Liu, W., et al. (2019). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Nature Catalysis, 2(10), 889-897. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

Sources

The Strategic Application of 2-Chloro-5-iodo-4-methylpyridine in the Agrochemical Discovery Pipeline

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of modern agrochemical research, the pyridine heterocycle stands as a cornerstone scaffold, integral to the molecular architecture of numerous high-performing insecticides, herbicides, and fungicides. Within this class of essential intermediates, 2-Chloro-5-iodo-4-methylpyridine emerges as a particularly strategic building block. While its close relative, 2-chloro-5-methylpyridine, is widely recognized as a precursor to blockbuster neonicotinoid insecticides, the introduction of an iodine atom at the 5-position significantly enhances the synthetic versatility of the pyridine ring.[1] This iodo-substituent serves as a highly efficient handle for advanced carbon-carbon bond-forming reactions, empowering researchers to explore novel chemical spaces and develop next-generation crop protection agents.

This technical guide provides a comprehensive overview of the synthesis and application of 2-Chloro-5-iodo-4-methylpyridine in agrochemical research. We will delve into detailed protocols for its preparation and demonstrate its utility in the synthesis of potential insecticidal compounds. Furthermore, we will explore the strategic advantages conferred by the iodo-group in modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, which are instrumental in the rapid diversification of lead compounds in the drug discovery process.

Synthesis of 2-Chloro-5-iodo-4-methylpyridine: A Multi-step Protocol

The synthesis of 2-Chloro-5-iodo-4-methylpyridine can be achieved through a multi-step sequence starting from the readily available 2-chloro-5-methylpyridine. The following protocol is based on established chemical transformations, providing a reliable pathway to this valuable intermediate.[2]

Synthetic Workflow Overview

Sources

Synthesis of kinase inhibitors using 2-Chloro-5-iodo-4-methylpyridine

Application Note: Strategic Synthesis of Kinase Inhibitors Using 2-Chloro-5-iodo-4-methylpyridine

Introduction: The Scaffold Advantage

In the landscape of kinase inhibitor discovery, the pyridine ring remains a privileged structure due to its ability to mimic the adenine ring of ATP, forming crucial hydrogen bonds within the kinase hinge region. 2-Chloro-5-iodo-4-methylpyridine (CAS 550347-54-1) represents a high-value "orthogonal" scaffold. Its utility lies in the distinct reactivity profiles of its three functional handles, enabling the sequential construction of Type I and Type II kinase inhibitors with high regiocontrol.

Structural Logic for Drug Design:

-

C-5 (Iodo): The "Soft" Electrophile. Highly reactive toward oxidative addition with Pd(0). Ideal for attaching the solvent-exposed tail or solubilizing groups via Suzuki, Sonogashira, or Stille couplings.

-

C-2 (Chloro): The "Hard" Electrophile. Less reactive than the iodide but activated for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination. This position typically anchors the hinge-binding motif (e.g., aminopyrazoles, anilines).

-

C-4 (Methyl): The Steric Handle. Provides hydrophobic bulk that can target the "gatekeeper" residue or induce a conformational twist to improve selectivity against homologous kinases (e.g., PLK1, ALK).

Strategic Reactivity Profile

The synthesis of multisubstituted pyridines requires strict adherence to the order of reactivity to avoid byproduct formation. The C-I bond is significantly weaker (approx. 65 kcal/mol) than the C-Cl bond (approx. 95 kcal/mol), dictating that C-5 functionalization must precede C-2 functionalization in palladium-catalyzed workflows.

Figure 1: Sequential functionalization strategy leveraging the reactivity difference between C-5 Iodine and C-2 Chlorine.

Experimental Protocols

Module A: C-5 Functionalization (Suzuki-Miyaura Coupling)

Objective: To attach an aryl or heteroaryl "tail" moiety at the C-5 position.

Mechanism: The oxidative addition of Pd(0) occurs exclusively at the C-I bond due to its lower bond dissociation energy. The C-Cl bond remains intact under these mild conditions.

Protocol:

-

Reagents:

-

Substrate: 2-Chloro-5-iodo-4-methylpyridine (1.0 eq)[1]

-

Boronic Acid/Ester: R-B(OH)₂ or R-Bpin (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)

-

Base: Na₂CO₃ (2.0 M aq, 3.0 eq) or Cs₂CO₃ (solid, 2.5 eq)

-

Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

-

-

Procedure:

-

Charge a reaction vial with the pyridine substrate, boronic acid, and base.

-

Add degassed solvent (sparge with N₂ for 10 min).

-

Add the Pd catalyst under a positive stream of nitrogen.

-

Seal and heat to 80–90°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (silica gel).

-

Critical Note: Avoid temperatures >100°C in this step to prevent premature oxidative addition into the C-Cl bond, which can lead to polymerization or bis-coupling.

Module B: C-2 Functionalization (Buchwald-Hartwig Amination)

Objective: To install the "hinge-binding" amine at the C-2 position.

Mechanism: With the C-5 position already substituted, the C-2 chloride is now the primary electrophile. While SNAr is possible if the amine is highly nucleophilic, Buchwald-Hartwig coupling is preferred for complex, steric, or electron-poor amines (common in kinase inhibitors).

Protocol:

-

Reagents:

-

Intermediate: 5-Substituted-2-chloro-4-methylpyridine (1.0 eq)

-

Amine: Ar-NH₂ or Het-NH₂ (1.2 eq)

-

Catalyst: Pd₂(dba)₃ (0.05 eq) or Pd(OAc)₂ (0.05 eq)

-

Ligand: Xantphos (0.10 eq) or BrettPhos (for difficult substrates).

-

Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq).

-

Solvent: Anhydrous 1,4-Dioxane or Toluene.

-

-

Procedure:

-

In a glovebox or under strict Schlenk conditions, combine the intermediate, amine, base, catalyst, and ligand.

-

Add anhydrous solvent.

-

Heat to 100–110°C for 12–24 hours.

-

Workup: Filter through a Celite pad to remove Palladium residues. Concentrate filtrate.

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often required for final drug candidates to ensure >98% purity.

-

Data Summary & Troubleshooting

| Parameter | C-5 Coupling (Suzuki) | C-2 Coupling (Buchwald) |

| Primary Electrophile | Iodine (C-5) | Chlorine (C-2) |

| Catalyst Preference | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd₂(dba)₃ + Xantphos/BrettPhos |

| Temperature | Mild (60–90°C) | Elevated (100–120°C) |

| Common Pitfall | Protodeiodination (loss of I) if catalyst is inactive. | Hydrodechlorination (loss of Cl) if reaction runs too long. |

| Observation | Reaction mixture turns black (Pd precipitation) if O₂ enters. | Deep red/orange color is typical for active catalyst species. |

Troubleshooting:

-

Stalled Reaction at Step 1: If the starting material persists, switch to a more active catalyst system like Pd(amphos)Cl₂ or add a drop of water to solubilize the inorganic base.

-

Regioselectivity Issues: If you observe C-2 coupling during Step 1, lower the temperature to 60°C and ensure the boronic acid is added slowly to keep its concentration low relative to the iodide.

Case Study: Synthesis of a PLK1 Degradation Inducer

Recent patent literature (WO2024162828A1) highlights the use of this scaffold in synthesizing PLK1 (Polo-like kinase 1) degraders.

Workflow Visualization:

Figure 2: Representative synthetic route for a PLK1 inhibitor analog.

Step-by-Step Application:

-

Tail Attachment: The 5-iodo position is coupled with a phenylboronic acid derivative containing a masked aldehyde (dioxolane). This establishes the solvent channel interaction.

-

Hinge Binding: The 2-chloro position is then displaced by an aminopyrazole. The methyl group at C-4 restricts the rotation of the pyridine ring, locking the inhibitor into a bioactive conformation within the ATP pocket.

Safety & Handling

-

Light Sensitivity: Iodopyridines are light-sensitive. Store the starting material and the intermediate from Step 1 in amber vials or wrapped in foil.

-

Oxidation: The pyridine nitrogen can oxidize to the N-oxide if exposed to strong oxidants (e.g., mCPBA) or prolonged air exposure in solution. Perform all couplings under an inert atmosphere (Argon/Nitrogen).

-

Toxicity: Treat all halogenated pyridines as potential skin irritants and sensitizers. Use double gloving (Nitrile) during weighing and transfer.

References

-

Vertex Pharmaceuticals Inc. (2024). Novel PLK1 degradation inducing compound. WO2024162828A1. Link

-

Advanced ChemBlocks . (2024). Product Specification: 2-Chloro-5-iodo-4-methylpyridine (CAS 550347-54-1).[1][2][3][4][5][6] Link

-

Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

BenchChem . (2025). Application Notes: Synthesis of Kinase Inhibitors. Link

Sources

- 1. echemi.com [echemi.com]

- 2. 1197957-18-8 | 2-Chloro-4-iodo-5-methylpyridine | Chlorides | Ambeed.com [ambeed.com]

- 3. RR [rrscientific.com]

- 4. 550347-54-1|2-Chloro-5-iodo-4-methylpyridine|BLD Pharm [bldpharm.com]

- 5. 2-Chloro-5-iodo-4-methylpyridine 96% | CAS: 550347-54-1 | AChemBlock [achemblock.com]

- 6. SciSupplies [scisupplies.eu]

Experimental procedure for Stille coupling with 2-Chloro-5-iodo-4-methylpyridine

Application Note: Regioselective Stille Coupling of 2-Chloro-5-iodo-4-methylpyridine

Executive Summary

This guide details the experimental procedure for the regioselective Stille cross-coupling of 2-Chloro-5-iodo-4-methylpyridine . This substrate is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors, due to its ability to undergo orthogonal functionalization.

The core challenge is achieving exclusive coupling at the C5-iodo position while preserving the C2-chloro handle for subsequent nucleophilic aromatic substitution (

Strategic Analysis & Mechanism

Reactivity Hierarchy

The success of this reaction relies on the bond dissociation energy (BDE) difference between the C-I and C-Cl bonds.

-

C5-I Bond: Weaker and electron-deficient. Rapid oxidative addition to Pd(0).

-

C2-Cl Bond: Stronger. Located at the

-position relative to nitrogen, it is deactivated toward oxidative addition compared to the -

4-Methyl Group: Provides a slight inductive electron-donating effect (+I), which marginally increases electron density at C5. While this theoretically slows oxidative addition, the presence of the Iodine atom remains the dominant kinetic driver.

Mechanistic Pathway

The reaction follows the catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the C-I bond.[1]

-

Transmetallation: The rate-determining step where the organo-group transfers from Tin (Sn) to Palladium (Pd).

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[2]

Figure 1: Catalytic cycle highlighting the regioselective oxidative addition at the C-I bond.

Experimental Protocol

Reagents & Equipment

| Component | Specification | Role |

| Substrate | 2-Chloro-5-iodo-4-methylpyridine (1.0 equiv) | Electrophile |

| Coupling Partner | Tributyl(vinyl)tin or Aryl-SnBu | Nucleophile |

| Catalyst | Pd(PPh | Catalyst (Tetrakis) |

| Co-Catalyst | CuI (10 mol%) | "Farina Effect" (Accelerates transmetallation) |

| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | Reaction Medium |

| Scavenger | Potassium Fluoride (KF) on Silica (30% w/w) | Tin Removal |

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Cool under a stream of dry Nitrogen or Argon.

-

Critical: Oxygen is the enemy of Stille couplings. Ensure rigorous degassing.

Step 2: Reagent Loading

-

Charge the RBF with 2-Chloro-5-iodo-4-methylpyridine (1.0 equiv).

-

Add Pd(PPh

) -

Add CuI (0.10 equiv). Why: Copper(I) iodide scavenges free phosphine ligands and forms a transient organocopper species that transmetallates faster than the stannane itself [1].

-

Seal the flask and purge with inert gas for 5 minutes.

Step 3: Solvent & Stannane Addition

-

Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate) via syringe.

-

Add the Organostannane (1.1 equiv) dropwise.

-

Degassing: Bubble Nitrogen directly into the solvent for 10 minutes (sparging) to remove dissolved oxygen.

Step 4: Reaction

-

Heat the mixture to 90–100°C in an oil bath.

-

Monitor by TLC or LC-MS every 2 hours.

-

Endpoint: Disappearance of the starting iodide. The C-Cl bond should remain intact (retention time of product will differ from bis-coupled byproduct).

Step 5: The "KF/Silica" Workup (Tin Removal)

-

Safety: Organotin byproducts (Bu

Sn-X) are neurotoxic and lipophilic, making them difficult to remove by standard chromatography. -

Procedure:

-

Dilute with Ethyl Acetate (EtOAc).[4]

-

Add a prepared slurry of 30% w/w KF on Silica Gel (approx. 50g per 1g of stannane used).

-

Stir vigorously for 30 minutes. The KF reacts with Bu

Sn-X to form insoluble polymeric Bu -

Filter through a pad of Celite.[4][5] Rinse the pad with EtOAc.[3]

-

Concentrate the filtrate under reduced pressure.

Step 6: Purification

-

Purify the crude residue via Flash Column Chromatography.[2]

-

Gradient: Hexanes/Ethyl Acetate (typically 0-20% EtOAc).

-

Note: The 2-Cl pyridine product is less polar than the bis-coupled byproduct (if any formed).

Workflow Visualization

Figure 2: Operational workflow emphasizing the KF/Silica detoxification step.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction | Catalyst poisoning (O | Sparge solvent longer; Switch to Pd |

| Homocoupling (R-R) | Pd(II) reduction lag; Excess stannane.[6] | Reduce stannane to 1.05 equiv; Ensure strictly anhydrous conditions. |

| C2-Cl Coupling (Bis-product) | Temperature too high; Reaction time too long. | Lower temp to 80°C; Stop reaction immediately upon consumption of SM. |

| Protodestannylation | Traces of acid in solvent. | Add 1.0 equiv of CsF or use basic alumina for purification. |

| Black Precipitate | "Palladium Black" formation (catalyst death). | Add more ligand (PPh |

References

-

Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society, 113(25), 9585–9595.[1] Link

-

Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate. Organic Syntheses, 67, 86. (Describes KF workup). Link

- Handy, E. S., & Zhang, X. (2001). Regioselective cross-coupling of 2,5-dibromopyridine. Organic Letters. (General principles of pyridine halogen reactivity).

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Stille Coupling | NROChemistry [nrochemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: 2-Chloro-5-iodo-4-methylpyridine as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of 2-Chloro-5-iodo-4-methylpyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficiency of constructing complex molecular architectures is paramount. The strategic selection of starting materials, or "building blocks," can dramatically influence the feasibility, yield, and novelty of a synthetic route. 2-Chloro-5-iodo-4-methylpyridine has emerged as a highly valuable heterocyclic building block due to its distinct and orthogonally reactive functional handles.

This molecule features a pyridine core substituted with a chloro group at the 2-position, an iodo group at the 5-position, and a methyl group at the 4-position. This specific arrangement provides chemists with three points of potential modification, where the reactivity of each site can be selectively addressed. The pronounced difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, especially in the context of transition-metal-catalyzed cross-coupling reactions, allows for a programmed, sequential functionalization. Furthermore, the chloro group at the 2-position is activated for nucleophilic aromatic substitution (SNAr) by the ring nitrogen. This trifecta of features makes it an ideal scaffold for generating diverse libraries of substituted pyridines, which are ubiquitous motifs in biologically active compounds.[1][2] This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Physicochemical Properties

| Property | Value |

| CAS Number | 1197957-18-8[3] |

| Molecular Formula | C₆H₅ClIN[4] |

| Molecular Weight | 253.47 g/mol [3][4] |

| Appearance | Cream to faint orange crystalline powder[5] |

| Boiling Point | ~277 °C (Predicted)[5] |

| Storage | Keep in a dark place, inert atmosphere, store in a freezer under -20°C[5] |

Synthesis of the Building Block: A Practical Route

The preparation of 2-chloro-5-iodo-4-methylpyridine is typically achieved through a multi-step sequence starting from the more readily available 2-chloro-5-methylpyridine.[6] This strategic pathway introduces the iodo group at the desired position via a Sandmeyer-type reaction, showcasing a classic transformation in heterocyclic chemistry. The causality behind this sequence is the need to first activate the 4-position for substitution, which is achieved through nitration, followed by reduction to the amine, which can then be converted to the desired iodide.

A typical synthetic route involves:

-

Nitration: Introduction of a nitro group at the 4-position of 2-chloro-5-methylpyridine.

-

Reduction: Conversion of the nitro group to an amino group.

-

Diazotization: Transformation of the amino group into a diazonium salt.

-

Iodination: Displacement of the diazonium group with iodide.[6]

Caption: Synthetic pathway for 2-chloro-5-iodo-4-methylpyridine.

Key Applications & Protocols in Organic Synthesis

The primary utility of this building block lies in the differential reactivity of its two halogen atoms. The C-I bond is significantly more reactive in palladium-catalyzed oxidative addition steps compared to the C-Cl bond. Conversely, the C-Cl bond at the electron-deficient C2 position is more susceptible to nucleophilic aromatic substitution. This dichotomy allows for selective and sequential reactions.

Palladium-Catalyzed Cross-Coupling at the C5-Position (C-I Bond)

The carbon-iodine bond is the preferred site for standard palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon and nitrogen substituents at the 5-position while preserving the C2-chloro atom for subsequent transformations.[5]

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and operational simplicity.[7][8] Using 2-chloro-5-iodo-4-methylpyridine, aryl or vinyl groups can be selectively installed at the 5-position.

Causality of Experimental Choices:

-

Catalyst System: A Pd(0) source (like Pd(PPh₃)₄) or a Pd(II) precatalyst (like Pd(OAc)₂) combined with a phosphine ligand is used. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich ligands often improve reaction efficiency for heteroaryl halides.[9]

-